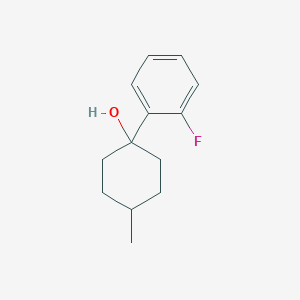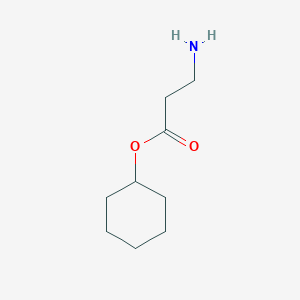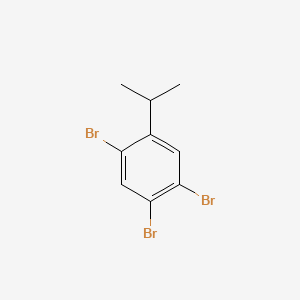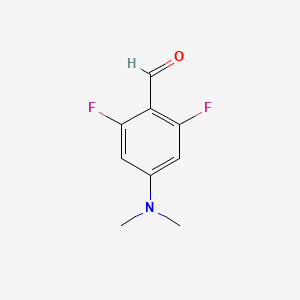
4-(Dimethylamino)-2,6-difluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-2,6-difluorobenzaldehyde is an organic compound that contains both amine and aldehyde functional groups It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,6-difluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. The purification steps may include distillation and crystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dimethylamino)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-(Dimethylamino)-2,6-difluorobenzoic acid.
Reduction: 4-(Dimethylamino)-2,6-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dimethylamino)-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for biological imaging. The dimethylamino group can enhance the fluorescence properties of the molecule.
Medicine: It has potential applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-2,6-difluorobenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can act as an electron-donating group, enhancing the reactivity of the aldehyde group. This can lead to the formation of Schiff bases with amines, which are important intermediates in many chemical reactions. The fluorine atoms can also influence the compound’s reactivity by stabilizing certain reaction intermediates.
Comparaison Avec Des Composés Similaires
4-(Dimethylamino)benzaldehyde: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
2,6-Difluorobenzaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Dimethylamino)-2,6-difluorobenzoic acid: The oxidized form of the compound, with different chemical properties and applications.
Uniqueness: 4-(Dimethylamino)-2,6-difluorobenzaldehyde is unique due to the presence of both the dimethylamino group and the fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
736991-10-9 |
|---|---|
Formule moléculaire |
C9H9F2NO |
Poids moléculaire |
185.17 g/mol |
Nom IUPAC |
4-(dimethylamino)-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C9H9F2NO/c1-12(2)6-3-8(10)7(5-13)9(11)4-6/h3-5H,1-2H3 |
Clé InChI |
QCYVIXVSXYXYPT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C(=C1)F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




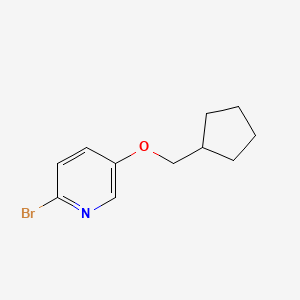
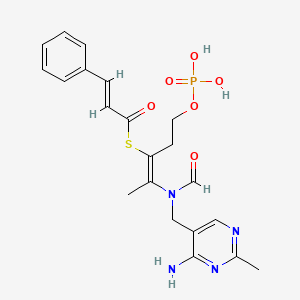
![Methyl 2-[2-(methylamino)acetamido]benzoate](/img/structure/B12088121.png)
![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
![tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)
![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
amine](/img/structure/B12088146.png)

